molecular formula C12H14F3NO4S B1305667 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 250714-85-3

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid

Cat. No.: B1305667
CAS No.: 250714-85-3
M. Wt: 325.31 g/mol
InChI Key: KVNFXYSAEPLUHG-UHFFFAOYSA-N
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Description

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid is an organic compound with the molecular formula C12H14F3NO4S and a molecular weight of 325.30 g/mol . This compound features a trifluoromethyl group attached to a benzenesulfonamido moiety, which is further connected to a butanoic acid backbone. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid typically involves multiple steps:

    Formation of the Benzenesulfonamido Intermediate: The initial step involves the sulfonation of 3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido intermediate.

    Alkylation: The benzenesulfonamido intermediate is then alkylated with 3-methyl-2-bromobutanoic acid under basic conditions to form the desired product.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamido group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamido derivatives.

Scientific Research Applications

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity and specificity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid exerts its effects often involves interaction with specific molecular targets:

    Enzyme Inhibition: The trifluoromethyl group can enhance the binding affinity of the compound to enzyme active sites, leading to inhibition of enzymatic activity.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways by binding to receptors or other proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid is unique due to the combination of the trifluoromethyl group with the benzenesulfonamido and butanoic acid moieties. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c1-7(2)10(11(17)18)16-21(19,20)9-5-3-4-8(6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNFXYSAEPLUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379580
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

250714-85-3
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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